3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220020-35-8
VCID: VC2926733
InChI: InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
SMILES: COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride

CAS No.: 1220020-35-8

Cat. No.: VC2926733

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride - 1220020-35-8

Specification

CAS No. 1220020-35-8
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name 4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
Standard InChI Key YKYUJZSMSVTPGA-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl
Canonical SMILES COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl

Introduction

Molecular Structure and Chemical Properties

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride belongs to the chemical class of piperidine derivatives with methoxy-substituted benzyl moieties. The compound's structure consists of a piperidine ring with a methyl group at the 4-position, connected via an ether linkage to a 3,5-dimethoxybenzyl group. This arrangement creates a molecular entity with specific binding capabilities that may influence its pharmacological profile.

Basic Chemical Information

The molecular structure features several key components that contribute to its chemical behavior and potential biological activity. These structural elements include the piperidine ring, which serves as a common pharmacophore in many neuroactive compounds, and the 3,5-dimethoxy substitution pattern on the benzyl group, which may enhance binding affinity to certain receptors. The compound exists as a hydrochloride salt, which generally improves stability and solubility compared to the free base form.

Physical and Chemical Properties

While specific data for 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is limited, we can reasonably infer certain properties based on similar compounds. The molecular weight would be expected to be approximately 300-320 g/mol, with the exact value dependent on the precise atomic arrangement. The compound likely appears as a white to off-white crystalline solid, as is typical for many hydrochloride salts of similar organic structures.

The following table presents the estimated physical and chemical properties of the compound:

PropertyExpected ValueBasis for Estimation
Physical FormWhite to off-white crystalline solidCommon for hydrochloride salts
SolubilitySoluble in water and polar organic solventsTypical for hydrochloride salts
StabilityStable under standard conditionsBased on similar piperidine derivatives
Melting Point200-250°CTypical range for similar compounds
pH (aqueous solution)Slightly acidicCommon for hydrochloride salts

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride likely involves a series of controlled chemical reactions aimed at constructing the piperidine ring and attaching the dimethoxybenzyl group via an ether linkage. Based on synthetic routes used for similar compounds, several potential pathways could be employed.

Analogous compounds have been synthesized through reaction sequences involving the use of various reagents including sodium cyanoborohydride, which is commonly employed in reductive amination reactions for piperidine derivatives . The general synthetic approach might involve:

  • Preparation of an appropriately substituted piperidine intermediate

  • Formation of the ether linkage between the piperidine and the dimethoxybenzyl group

  • Purification and conversion to the hydrochloride salt form

Reaction StepReagentsConditionsExpected Yield
Reductive AminationSodium cyanoborohydride, acetic acid, triethylamineIn tetrahydrofuran, 25°C, 16h, inert atmosphere60-75%
Ether FormationAppropriate alcohol, base (e.g., K₂CO₃)Reflux in acetone or DMF, 60-80°C50-70%
Salt FormationHCl in diethyl ether or dioxane0-25°C in appropriate solvent85-95%

Similar piperidine derivatives have been synthesized using reaction conditions involving sodium tris(acetoxy)borohydride in tetrahydrofuran with acetic acid as a catalyst at room temperature . These conditions might be applicable to the synthesis of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride with appropriate modifications.

Pharmacological Profile and Biological Activities

Receptor Interactions

The pharmacological profile of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is likely influenced by its structural features, particularly the piperidine ring and the methoxy substitutions on the benzyl group. Similar piperidine derivatives have demonstrated affinity for various neurotransmitter receptors, suggesting potential neuropharmacological activities.

Based on structural similarities with known compounds, 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride may interact with:

  • Serotonin receptors, particularly specific subtypes involved in mood regulation

  • Dopamine receptors, which could influence cognitive and motor functions

  • Potentially other neurotransmitter systems depending on the precise molecular configuration

Analytical Characterization Techniques

Spectroscopic Methods

Characterization of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride would typically involve multiple spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural elucidation, providing information about the hydrogen and carbon environments within the molecule.

For similar piperidine derivatives, proton NMR spectroscopy has revealed characteristic signals for the piperidine ring protons, aromatic protons of the benzyl group, and methoxy protons, as evidenced in related compounds . The following spectral features would be expected:

Structural FeatureExpected ¹H NMR Signals
Piperidine Ring Protons1.5-3.5 ppm, complex multiplets
Aromatic Protons6.5-7.5 ppm, characteristic pattern for 3,5-substitution
Methoxy Groups3.7-3.9 ppm, singlets
Methylene Bridge4.0-4.5 ppm, singlet or doublet

Mass Spectrometry

Mass spectrometry would be essential for confirming the molecular weight and fragmentation pattern of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride. The expected molecular ion peak would correspond to the compound's molecular weight, with characteristic fragmentation patterns reflecting the structural components.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride. Based on similar compounds, the following chromatographic conditions might be appropriate:

TechniqueStationary PhaseMobile PhaseDetection Method
HPLCC18 reversed-phaseGradient of acetonitrile/water with bufferUV detection at 254-280 nm
TLCSilica gelMethanol/dichloromethane mixturesUV visualization and ninhydrin staining

Structure-Activity Relationships

Impact of Structural Modifications

The position of substituents on both the piperidine ring and the benzyl moiety can significantly influence the biological activity of compounds like 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride. Research on related compounds has shown that:

  • The position of substitution on the piperidine ring (3- versus 4-position) can alter receptor selectivity and potency, as demonstrated in studies of similar compounds .

  • Methoxy substitutions on aromatic rings often enhance blood-brain barrier penetration, which could be relevant for central nervous system applications.

  • The nature of the linkage between the piperidine and benzyl components (ether versus direct connection) influences molecular flexibility and receptor binding characteristics.

Research on related piperidine derivatives has shown that 3- and 4-methyl groups can significantly impact receptor binding properties, as demonstrated in studies of 4-(3-hydroxyphenyl)piperidine derivatives . These findings suggest that the specific structural features of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride would likely confer distinct pharmacological properties.

Comparative Analysis with Related Compounds

When compared to similar compounds, 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride shows distinctive structural features that may influence its biological activity:

CompoundKey Structural DifferencesPotential Impact on Activity
3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochlorideDifferent position of attachment to piperidine ringMay alter receptor binding profile and selectivity
Methyl 4-(piperidin-4-ylmethyl)benzoate HClContains ester group instead of methoxy groupsDifferent hydrogen bonding capabilities and metabolic stability
2,3-Dihydrobenzo[b] dioxine-5-carboxylic acidDifferent heterocyclic systemAlternative pharmacophore with different receptor interactions

These structural differences highlight the potential uniqueness of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride and suggest areas for further investigation to determine its specific biological activities and therapeutic potential.

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